邻苯二甲酸二苄酯-d4

描述

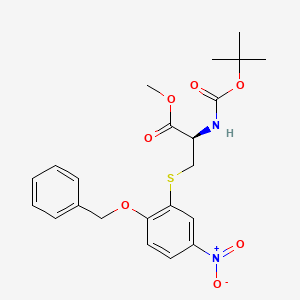

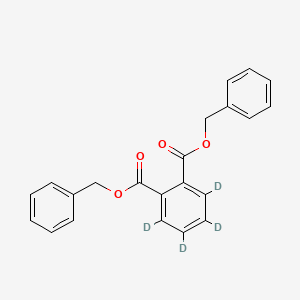

“Dibenzyl Phthalate-d4” is a Certified Reference Material . It is used in scientific research and development .

Synthesis Analysis

“Dibenzyl Phthalate-d4” is an analytical standard . The method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3 .

Molecular Structure Analysis

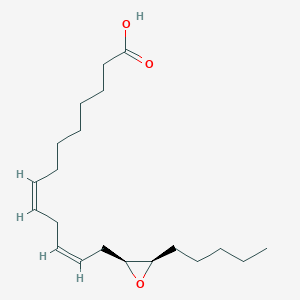

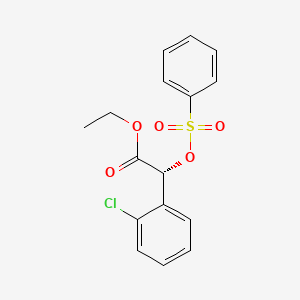

“Dibenzyl Phthalate-d4” is an ester formed from phthalic acids and the alcohols with 1 to 14 carbon atoms .

Chemical Reactions Analysis

Phthalates, including “Dibenzyl Phthalate-d4”, can migrate easily from products into the environment and pollute food, water, and air .

Physical And Chemical Properties Analysis

Phthalates, including “Dibenzyl Phthalate-d4”, are usually water insoluble, odorless, and low volatile liquids . They are mainly used as plasticizers .

科学研究应用

邻苯二甲酸二苄酯 (DBzP) 已被提议作为被禁止/限制的邻苯二甲酸酯的可能替代品,因为它具有雌激素激动剂/拮抗剂特性,分子对接、酵母雌激素筛选 (YES) 和未成熟小鼠子宫肥大试验证实了这一点 (Zhang 等人,2011 年).

邻苯二甲酸酯是各种消费品中广泛使用的化学品,它们作为环境污染物的存在引发了人们对其潜在内分泌干扰效应的担忧。本研究综述了邻苯二甲酸酯在人群中的用途、代谢和健康影响 (Hauser 和 Calafat,2005 年).

一项研究开发了一种灵敏的方法来测定环境水样中的邻苯二甲酸酯,包括邻苯二甲酸二苄酯,使用磁性固相萃取和高效液相色谱 (Wu 等人,2020 年).

对丹麦儿童尿液中邻苯二甲酸酯代谢物排泄的研究显示,广泛接触多种邻苯二甲酸酯,引发了对其潜在健康影响的担忧 (Frederiksen 等人,2011 年).

另一项研究关注邻苯二甲酸酯在食品中的存在,强调了解食品中邻苯二甲酸酯水平对于人类接触评估的重要性 (Cao,2010 年).

一项关于邻苯二甲酸酯在海洋水生食物网中分布的比较研究发现,某些邻苯二甲酸酯不会像多氯联苯那样进行生物放大 (Mackintosh 等人,2004 年).

总结了人类环境中邻苯二甲酸酯暴露及其与各种健康终点之间的关系,表明产前、新生儿、儿童和成人暴露后潜在的不利健康影响 (Swan,2008 年).

分析了美国人群中邻苯二甲酸酯暴露的时间趋势,显示出十多年来的暴露水平变化,这可能受立法活动和倡导活动的影響 (Zota 等人,2014 年).

作用机制

Target of Action

Dibenzyl Phthalate-d4, a deuterium-labeled variant of Dibenzyl Phthalate , primarily targets nuclear receptors in various neural structures . These receptors play a crucial role in controlling brain functions and the onset of neurological disorders .

Mode of Action

Dibenzyl Phthalate-d4 interacts with its targets, causing dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . This interaction leads to changes at the intracellular level, affecting the normal functioning of the brain .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It interferes with the neuroactive ligand-receptor interaction pathway and activates the cytokine-cytokine receptor interaction pathway . These pathways are involved in controlling brain functions and the onset of neurological disorders .

Pharmacokinetics

The pharmacokinetics of Dibenzyl Phthalate-d4 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules . These isotopes serve as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of Dibenzyl Phthalate-d4 results in molecular and cellular effects. It disrupts hippocampal neurons and activates neuroinflammation . It also inhibits neuroactive receptors, leading to cognitive deficits among elderly individuals .

Action Environment

The action, efficacy, and stability of Dibenzyl Phthalate-d4 can be influenced by environmental factors. For instance, the compound’s concentration in the air can be determined using high-performance liquid chromatography . This method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3 . The compound’s action can also be influenced by its solubility in various organic solvents .

安全和危害

未来方向

生化分析

Biochemical Properties

Dibenzyl Phthalate-d4, like other phthalates, interacts with various enzymes and proteins within biochemical reactions . For instance, it has been found to interact with enzymes such as carboxylesterase, which plays a role in the hydrolysis of phthalic acid esters . Additionally, it has been observed to bind to nuclear receptors in neural structures, potentially influencing brain functions .

Cellular Effects

The effects of Dibenzyl Phthalate-d4 on cells and cellular processes are complex and multifaceted. It has been suggested that phthalates can disrupt endocrine functions, potentially affecting reproductive health and physical development . In terms of cellular metabolism, Dibenzyl Phthalate-d4, like other phthalates, can interfere with the normal functioning of cells, potentially leading to alterations in gene expression .

Molecular Mechanism

The molecular mechanism of Dibenzyl Phthalate-d4 involves its interaction with various biomolecules within the cell. It is believed to exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to changes in enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dibenzyl Phthalate-d4 can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Dibenzyl Phthalate-d4 in animal models can vary with different dosages . Specific studies investigating the dosage effects of Dibenzyl Phthalate-d4 in animal models are currently limited.

Metabolic Pathways

Dibenzyl Phthalate-d4 is involved in various metabolic pathways. It is metabolized by enzymes and interacts with various cofactors

Transport and Distribution

The transport and distribution of Dibenzyl Phthalate-d4 within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

属性

IUPAC Name |

dibenzyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2/i7D,8D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPKAZCQPRWAY-ZZRPVTOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746776 | |

| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-62-2 | |

| Record name | Dibenzyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)